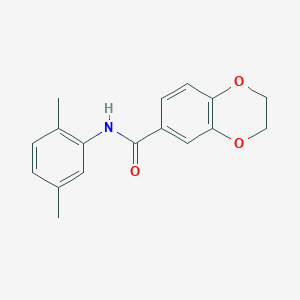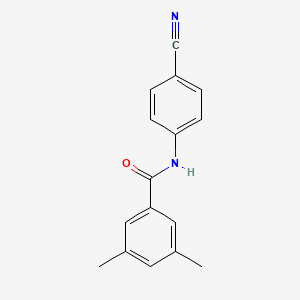![molecular formula C17H16ClN3O5 B5813402 N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5813402.png)
N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide, also known as NCE, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Studies have shown that this compound can inhibit the activity of cyclooxygenase, an enzyme involved in the production of inflammatory mediators. This compound has also been shown to bind to certain receptors in cancer cells, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
Studies have demonstrated that this compound can have various biochemical and physiological effects on the body. This compound has been shown to reduce inflammation by inhibiting the production of inflammatory mediators. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to have antioxidant properties, which can help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide in lab experiments is its versatility. This compound can be used in a wide range of applications, from studying the mechanisms of inflammation to investigating the potential of new cancer treatments. However, one limitation of using this compound is its relatively low water solubility, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide. One area of interest is the development of new cancer treatments based on the compound's ability to induce apoptosis in cancer cells. Another area of interest is the use of this compound in environmental remediation, particularly for the removal of heavy metals from contaminated soil and water. Finally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in various fields.
Synthesemethoden
N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide can be synthesized through a multi-step process involving the reaction of 4-chloro-2-methylphenol with acetic anhydride to form the intermediate, 4-acetoxy-2-methylphenol. This intermediate is then reacted with 4-nitrobenzaldehyde and ammonium acetate to produce the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been investigated for its antimicrobial, antitumor, and anti-inflammatory properties. In agriculture, this compound has been researched for its potential as a herbicide and insecticide. In environmental science, this compound has been studied for its ability to remove heavy metals from contaminated soil and water.
Eigenschaften
IUPAC Name |
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(4-chloro-2-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O5/c1-11-8-13(18)4-7-15(11)25-10-17(22)26-20-16(19)9-12-2-5-14(6-3-12)21(23)24/h2-8H,9-10H2,1H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLYLYAIKOBRIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)ON=C(CC2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)O/N=C(/CC2=CC=C(C=C2)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[4-ethyl-3-(isopropoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5813328.png)
![2-[(4-chlorophenyl)thio]-N-cyclopropylacetamide](/img/structure/B5813336.png)
![methyl 2-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5813343.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5813353.png)



![4-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5813396.png)
![3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5813400.png)
![ethyl 4-{[(3-cyano-1H-indol-1-yl)acetyl]amino}benzoate](/img/structure/B5813404.png)
![4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5813407.png)
![2-[(2-phenylacetyl)amino]phenyl acetate](/img/structure/B5813419.png)